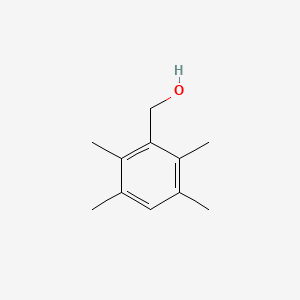

2,3,5,6-Tetramethylbenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3,5,6-tetramethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5,12H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMOEEBACLJUFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426729 | |

| Record name | (2,3,5,6-Tetramethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78985-13-4 | |

| Record name | (2,3,5,6-Tetramethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,3,5,6-Tetramethylbenzyl Alcohol via Friedel-Crafts Alkylation

Abstract: This guide provides an in-depth technical overview of the synthesis of 2,3,5,6-tetramethylbenzyl alcohol, a valuable chemical intermediate. The primary focus is on the Friedel-Crafts alkylation of durene (1,2,4,5-tetramethylbenzene), specifically through chloromethylation, followed by hydrolysis. We will explore the underlying reaction mechanisms, provide a detailed experimental protocol, discuss process optimization and troubleshooting, and outline methods for product characterization. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a comprehensive understanding of this synthetic pathway.

Introduction and Significance

This compound, also known as durenol, is an aromatic alcohol characterized by a benzyl alcohol core with four methyl groups on the benzene ring.[1] Its unique structure makes it a crucial building block and intermediate in various fields.

Applications and Importance

The applications of this compound are diverse, spanning several industries:

-

Chemical Intermediates: It serves as a precursor for the synthesis of more complex organic compounds, including sulfones and sulfoxides used in organic synthesis.[1]

-

Cosmetics and Fragrances: Its pleasant odor and potential antimicrobial and antioxidant properties make it a desirable ingredient in perfumes and skincare formulations.[1]

-

Advanced Materials: The related compound, 2,3,5,6-tetrafluorobenzyl alcohol, is a key intermediate for advanced polymers, specialty coatings, and organic electronic materials like OLEDs, highlighting the utility of substituted benzyl alcohols in material science.[2]

Overview of Synthetic Routes

While several methods exist for synthesizing this compound, such as the reduction of corresponding aldehydes or ketones, the Friedel-Crafts reaction remains a cornerstone for its industrial production.[1] This guide focuses on a robust two-step approach:

-

Chloromethylation of Durene: A Friedel-Crafts alkylation variant, known as the Blanc reaction, to introduce a chloromethyl group onto the durene ring.

-

Hydrolysis: Conversion of the resulting 2,3,5,6-tetramethylbenzyl chloride to the target alcohol.

This method is advantageous due to the availability of starting materials and its scalability.

Core Mechanism: The Blanc Chloromethylation Reaction

The synthesis commences with the chloromethylation of durene, an electrophilic aromatic substitution reaction.[3][4] This reaction, a specific type of Friedel-Crafts alkylation, was developed by Gustave Louis Blanc in 1923.[3][5]

Generation of the Electrophile

The reaction is conducted under acidic conditions using formaldehyde (or a precursor like paraformaldehyde), hydrogen chloride (HCl), and a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[3][6] The catalyst's role is to protonate the formaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[3][7] The aromatic π-electrons of the durene ring then attack this activated electrophile.[3][6][7]

The precise electrophilic species can be the protonated formaldehyde, the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺), or the chlorocarbenium cation (ClCH₂⁺).[3]

Electrophilic Attack and Rearomatization

The highly nucleophilic durene ring, activated by four electron-donating methyl groups, attacks the electrophile. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8] Aromaticity is temporarily lost during this step.[8] In the final step of the substitution, a proton is eliminated from the ring, restoring aromaticity and yielding the benzyl alcohol intermediate.[8][9] This alcohol is rapidly converted to 2,3,5,6-tetramethylbenzyl chloride under the acidic reaction conditions.[3][7]

Caption: Mechanism of Blanc Chloromethylation on Durene.

Experimental Protocol: Synthesis and Purification

This section details a laboratory-scale procedure for the synthesis. All operations should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Notes |

| Durene (1,2,4,5-Tetramethylbenzene) | C₁₀H₁₄ | 95-93-2 | 134.22 | Purity ≥98% |

| Paraformaldehyde | (CH₂O)n | 30525-89-4 | (30.03)n | Formaldehyde source |

| Zinc Chloride (Anhydrous) | ZnCl₂ | 7646-85-7 | 136.30 | Lewis Acid Catalyst |

| Hydrochloric Acid (Concentrated) | HCl | 7647-01-0 | 36.46 | ~37% aqueous solution |

| Toluene | C₇H₈ | 108-88-3 | 92.14 | Solvent |

| Sodium Carbonate | Na₂CO₃ | 497-19-8 | 105.99 | For hydrolysis and neutralization |

| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | 74.12 | Extraction Solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 | Drying Agent |

Safety Precautions

-

Carcinogen Hazard: Chloromethylation reactions can produce bis(chloromethyl) ether, a potent human carcinogen, as a byproduct.[3][6][7] Strict adherence to safety protocols is mandatory.

-

Corrosives: Concentrated HCl is highly corrosive. Handle with extreme care.

-

Reactivity: The reaction can be exothermic. Maintain controlled temperature conditions.

Step-by-Step Synthesis Procedure

Part A: Chloromethylation of Durene

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (e.g., NaOH solution), and a gas inlet tube.

-

To the flask, add durene (1.0 eq), paraformaldehyde (1.2 eq), and anhydrous zinc chloride (0.5 eq) in a suitable solvent like toluene.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Bubble dry hydrogen chloride gas through the stirred suspension.

-

After saturation with HCl, slowly warm the reaction mixture to 40-50 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water (2x), 5% sodium bicarbonate solution (1x), and finally with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3,5,6-tetramethylbenzyl chloride.

Part B: Hydrolysis to this compound

-

The crude benzyl chloride can be hydrolyzed by heating it with an aqueous alkaline solution, such as 10% sodium carbonate.[10][11]

-

Combine the crude 2,3,5,6-tetramethylbenzyl chloride with a 10% aqueous solution of sodium carbonate in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 2-4 hours.[10] The hydrolysis progress can be monitored by the disappearance of the organic chloride layer.

-

After completion, cool the mixture to room temperature.

-

Extract the product with diethyl ether (3x).

-

Combine the organic extracts and wash with water and brine.

-

Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

-

Purify the product by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) or by column chromatography.

Caption: Synthetic workflow for this compound.

Process Optimization and Troubleshooting

Key Reaction Parameters

Optimizing the reaction conditions is critical to maximize the yield of the desired chloromethylated product while minimizing side reactions.[12]

| Parameter | Recommended Range | Rationale / Causality |

| Temperature | 40-60 °C | Lower temperatures reduce reaction rate. Higher temperatures significantly increase the formation of the diarylmethane byproduct.[12] |

| Catalyst | ZnCl₂, AlCl₃, TiCl₄ | ZnCl₂ is a good balance of activity and selectivity. Stronger Lewis acids like AlCl₃ can favor diarylmethane formation.[12] |

| Reaction Time | 4-8 hours | Prolonged reaction times can lead to increased byproduct formation as the product itself can undergo further Friedel-Crafts alkylation.[12] |

| Stoichiometry | Excess Formaldehyde | Using a slight excess of the chloromethylating agent ensures full conversion of the durene starting material. |

Common Side Reactions and Troubleshooting

The most common side reaction is the formation of the diarylmethane derivative, where the initially formed benzyl chloride acts as an alkylating agent on another molecule of durene.

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; Suboptimal temperature; Inactive catalyst. | Increase reaction time or temperature moderately. Ensure catalyst is anhydrous and active. |

| High Diaryl-methane byproduct | High reaction temperature; Prolonged reaction time; Highly active catalyst (e.g., AlCl₃). | Maintain temperature below 60°C. Monitor reaction and stop once starting material is consumed. Use a milder catalyst like ZnCl₂.[12] |

| Polymerization | Presence of highly activated impurities; High concentration. | Ensure purity of starting materials. Use an appropriate amount of solvent to avoid high concentrations. |

| Incomplete Hydrolysis | Insufficient heating; Phase separation issues. | Ensure vigorous stirring and adequate reflux time. Consider using a phase-transfer catalyst for difficult hydrolyses. |

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol [13] |

| Appearance | Colorless to pale yellow solid/liquid[1] |

| IUPAC Name | (2,3,5,6-tetramethylphenyl)methanol[13] |

Spectroscopic Data (Expected)

-

¹H NMR: Protons of the four methyl groups will appear as singlets. The methylene (-CH₂) protons will appear as a singlet, and the hydroxyl (-OH) proton will be a broad singlet. A single aromatic proton signal is also expected.

-

¹³C NMR: Expect distinct signals for the four types of methyl carbons, the methylene carbon, and the aromatic carbons.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching bands for alkyl and aromatic protons will be observed around 2850-3100 cm⁻¹.

Conclusion

The synthesis of this compound via the Blanc chloromethylation of durene followed by hydrolysis is an effective and scalable method. Success hinges on careful control of reaction parameters, particularly temperature and catalyst choice, to mitigate the formation of diarylmethane byproducts. The protocol described herein, when executed with appropriate safety measures, provides a reliable pathway to this valuable chemical intermediate for applications in research and industry.

References

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

- Google Patents. (2014). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

Patsnap. (2019). CN109437996A - Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Leveraging 2,3,5,6-Tetrafluorobenzyl Alcohol for Advanced Material Science Innovations. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the Friedel-Crafts alkylation of benzene - electrophilic substitution. Retrieved from [Link]

-

Scientific & Academic Publishing. (2015). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

- Google Patents. (2009). CN101462928A - Preparation of 2,3,5,6-tetrafluorobenzyl alcohol.

-

PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzyl alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 78985-13-4). Retrieved from [Link]

-

Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]

- Google Patents. (1971). US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.

- Google Patents. (2020). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.

-

Filo. (2025). How would you carry out the following conversions? Convert benzyl chloride to benzyl alcohol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (2015). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Retrieved from [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (2007). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

-

Canadian Center of Science and Education. (2023). The Mechanism of Friedel-Crafts Chlorination Historically Reconsidered. Retrieved from [Link]

-

Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]

-

Sciencemadness Wiki. (2019). Blanc reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Blanc chloromethylation. Retrieved from [Link]

-

YouTube. (2019). Chloromethylation Reaction: also known as Blanc Reaction!. Retrieved from [Link]

Sources

- 1. Buy this compound | 78985-13-4 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]

- 11. How would you carry out the following conversions? Convert benzyl chlori.. [askfilo.com]

- 12. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 13. angenesci.com [angenesci.com]

An In-depth Technical Guide to the Reduction of 2,3,5,6-Tetramethylbenzaldehyde to (2,3,5,6-Tetramethylphenyl)methanol

This guide provides a comprehensive overview of the chemical reduction of 2,3,5,6-tetramethylbenzaldehyde, a sterically hindered aromatic aldehyde, to its corresponding primary alcohol, (2,3,5,6-tetramethylphenyl)methanol. This transformation is a fundamental process in organic synthesis, often serving as a key step in the elaboration of complex molecular architectures for pharmaceutical and materials science applications. This document will delve into the mechanistic underpinnings, practical execution, and analytical validation of this reduction, with a focus on addressing the challenges posed by the sterically encumbered nature of the substrate.

Introduction: The Significance of Steric Hindrance in Aldehyde Reduction

The reduction of an aldehyde to a primary alcohol is a cornerstone transformation in organic chemistry. However, the reactivity of the carbonyl group can be significantly influenced by the steric environment of the molecule. In the case of 2,3,5,6-tetramethylbenzaldehyde, the presence of four methyl groups ortho and meta to the aldehyde functionality creates a sterically congested environment around the carbonyl carbon. This steric hindrance can impede the approach of a nucleophilic hydride reagent, potentially leading to slower reaction rates or the need for more forcing reaction conditions compared to unhindered aldehydes. The choice of reducing agent and the optimization of reaction parameters are therefore critical for achieving an efficient and high-yielding conversion.

This guide will explore two primary methods for the reduction of 2,3,5,6-tetramethylbenzaldehyde: reduction by sodium borohydride (NaBH₄) and reduction by lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, another common reduction method, is also discussed as a potential alternative.

Methodologies for the Reduction of 2,3,5,6-Tetramethylbenzaldehyde

The selection of an appropriate reducing agent is paramount and depends on factors such as the desired reactivity, selectivity, and safety considerations. For the reduction of 2,3,5,6-tetramethylbenzaldehyde, both sodium borohydride and lithium aluminum hydride are effective, though they differ in their reactivity and handling requirements.

Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, well-suited for the reduction of aldehydes and ketones.[1] Its chemoselectivity allows for the reduction of the aldehyde group in the presence of less reactive functional groups such as esters and amides.[2] Due to the steric hindrance in 2,3,5,6-tetramethylbenzaldehyde, the reaction may require slightly more forcing conditions than for a simple aromatic aldehyde.

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This attack forms a tetrahedral alkoxyboronate intermediate. Subsequent protonation of the alkoxide, typically by the solvent (e.g., methanol or ethanol) or during an aqueous workup, yields the final primary alcohol.[2]

Experimental Workflow: NaBH₄ Reduction

Caption: Workflow for the sodium borohydride reduction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5,6-tetramethylbenzaldehyde (1.0 eq) in methanol (10-20 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: To the cooled and stirring solution, add sodium borohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[3]

-

Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH₄ and the borate esters.[3]

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).[4]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (2,3,5,6-tetramethylphenyl)methanol. The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride and will readily reduce aldehydes, ketones, esters, and carboxylic acids.[6] Due to its high reactivity, special care must be taken during its handling and use. All reactions involving LiAlH₄ must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[7]

Similar to NaBH₄, the reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon. The resulting aluminum alkoxide intermediate is then hydrolyzed during the work-up step to liberate the primary alcohol.[8] Given the increased reactivity of LiAlH₄, this method is particularly useful if the reduction with NaBH₄ proves to be sluggish due to the steric hindrance of the substrate.

Reaction Mechanism: Hydride Reduction

Caption: General mechanism of hydride reduction of the aldehyde.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.0-1.2 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Addition of Aldehyde: Dissolve 2,3,5,6-tetramethylbenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

-

Work-up (Fieser Method): Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous sodium hydroxide

-

'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used). This procedure should result in a granular precipitate that is easily filtered.

-

-

Isolation: Filter the resulting suspension through a pad of Celite®, washing the filter cake with additional diethyl ether or THF.

-

Purification: Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified as described for the NaBH₄ reduction.

Catalytic Hydrogenation

Catalytic hydrogenation offers a "greener" alternative to metal hydride reductions, as it avoids the generation of stoichiometric amounts of metal salts as byproducts. This method involves the use of a transition metal catalyst (e.g., palladium, platinum, or nickel) and a source of hydrogen gas.

For sterically hindered aldehydes, the choice of catalyst and reaction conditions (temperature, pressure, and solvent) is crucial to achieve efficient reduction of the aldehyde without concomitant reduction of the aromatic ring. While less common for this specific transformation on a laboratory scale due to the requirement of specialized equipment for handling hydrogen gas, it remains a viable and scalable method.

Data Presentation and Product Characterization

A successful reduction should be confirmed by a combination of chromatographic and spectroscopic methods.

Table 1: Comparison of Reduction Methodologies

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation |

| Reactivity | Mild | Strong | Variable (depends on catalyst and conditions) |

| Selectivity | High (reduces aldehydes and ketones) | Low (reduces most carbonyls) | Can be tuned |

| Solvents | Protic (e.g., MeOH, EtOH) | Aprotic (e.g., Et₂O, THF) | Various |

| Safety | Relatively safe to handle | Pyrophoric, reacts violently with water | Flammable hydrogen gas, potential for pyrophoric catalysts |

| Work-up | Simple aqueous quench | Careful multi-step quench | Filtration of catalyst |

Characterization of (2,3,5,6-Tetramethylphenyl)methanol

The identity and purity of the synthesized (2,3,5,6-tetramethylphenyl)methanol should be confirmed by spectroscopic analysis.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic CH₂ protons, a singlet for the aromatic proton, and singlets for the two sets of non-equivalent methyl groups.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the benzylic carbon, the aromatic carbons (with different chemical shifts due to substitution), and the methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and the disappearance of the strong C=O stretching band of the starting aldehyde (typically around 1700 cm⁻¹).[9]

Conclusion

The reduction of 2,3,5,6-tetramethylbenzaldehyde to (2,3,5,6-tetramethylphenyl)methanol can be effectively achieved using standard hydride reducing agents such as sodium borohydride and lithium aluminum hydride. The choice between these reagents will depend on the desired reactivity, safety protocols, and the presence of other functional groups in more complex substrates. While the steric hindrance presented by the tetramethyl-substituted ring may necessitate slightly more rigorous conditions compared to unhindered aldehydes, both methods, when executed with care, provide reliable pathways to the desired primary alcohol. Proper analytical characterization is essential to confirm the identity and purity of the final product.

References

Sources

- 1. Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00892F [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. journal.ugm.ac.id [journal.ugm.ac.id]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. davuniversity.org [davuniversity.org]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

Methodological & Application

Application Note: 2,3,5,6-Tetramethylbenzyl (TeMB) Alcohol as a Tunable Protecting Group

This is a comprehensive Application Note and Protocol guide for the use of 2,3,5,6-tetramethylbenzyl alcohol (and its derivatives) as a protecting group in organic and peptide synthesis.

Executive Summary

In complex organic synthesis and drug development, the "standard" protecting groups (Benzyl, PMB, t-Butyl) often fail to provide the necessary orthogonality for multi-step sequences. The 2,3,5,6-tetramethylbenzyl (TeMB) group emerges as a precision tool, filling the stability gap between the highly acid-labile pentamethylbenzyl (Pmb) group and the robust benzyl (Bn) group.

This guide details the physicochemical properties, installation protocols, and deprotection mechanisms of the TeMB group. It is particularly valuable for researchers requiring a protecting group that is stable to weak acids and hydrogenation (under controlled conditions) but cleavable under specific acidic or oxidative conditions , thereby avoiding the use of strong Lewis acids or metal-catalyzed hydrogenolysis when sensitive pharmacophores (e.g., sulfur-containing heterocycles) are present.[1]

Technical Profile & Mechanism

Chemical Basis of Protection

The 2,3,5,6-tetramethylbenzyl group relies on the electronic and steric effects of the four methyl substituents on the benzene ring.

-

Electronic Effect: The four methyl groups function as weak electron donors (inductive effect, +I). This stabilizes the benzylic carbocation intermediate generated during acidolysis, making the TeMB group more acid-labile than a standard benzyl group but less labile than the p-methoxybenzyl (PMB) or pentamethylbenzyl (Pmb) groups.[1]

-

Steric Effect: The ortho-methyl groups (positions 2 and 6) provide significant steric shielding to the ester/ether linkage, increasing resistance to nucleophilic attack and premature hydrolysis.

Stability Matrix

The TeMB group exhibits a unique "Goldilocks" stability profile:

| Reagent/Condition | Stability | Notes |

| TFA (1-5% in DCM) | Stable | Distinguishes TeMB from highly labile Trityl or t-Butyl groups.[1][2] |

| TFA (50-100%) | Labile | Cleavage occurs via SN1 mechanism (carbocation formation).[1][2] |

| H₂ / Pd-C | Variable | Cleaves slowly; requires forcing conditions compared to unsubstituted Benzyl.[1][2] |

| DDQ (Oxidation) | Labile | Oxidative cleavage is possible due to the electron-rich ring.[1][2] |

| Piperidine (20%) | Stable | Compatible with Fmoc peptide synthesis protocols. |

| NaOH (1M) | Stable | Steric bulk hinders saponification of TeMB esters. |

Experimental Workflows (Graphviz)

The following diagram illustrates the strategic installation and orthogonal deprotection pathways for TeMB esters.

Figure 1: Strategic workflow for TeMB protection and deprotection, highlighting the dual cleavage pathways (Acidic vs. Oxidative).

Detailed Protocols

Protocol A: Installation of TeMB Ester (Steglich Esterification)

Objective: Protection of a carboxylic acid using this compound.

Reagents:

-

Substrate (Carboxylic Acid, 1.0 equiv)

-

This compound (1.1 equiv) [CAS: 78985-13-4][1]

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1]

-

DCM (Dichloromethane), anhydrous

Procedure:

-

Preparation: Dissolve the carboxylic acid substrate and this compound in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

-

Activation: Cool the solution to 0°C in an ice bath. Add DMAP followed by the portion-wise addition of DCC.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor reaction progress via TLC (silica gel) or LC-MS.[1][2]

-

Note: The formation of dicyclohexylurea (DCU) precipitate indicates reaction progress.[1]

-

-

Work-up: Filter off the DCU precipitate.[1][2] Dilute the filtrate with EtOAc and wash successively with 10% citric acid, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

Validation:

-

¹H NMR (CDCl₃): Look for the diagnostic benzylic methylene singlet at δ ~5.2-5.4 ppm and two singlets for the methyl groups (integrating to 6H and 6H) in the aromatic region (approx δ 2.2-2.4 ppm ) along with the single aromatic proton (s, 1H) at δ ~7.0 ppm .[1]

Protocol B: Acidolytic Deprotection (TFA Method)

Objective: Removal of the TeMB group using acidic conditions.[1]

Reagents:

Procedure:

-

Cocktail Preparation: Prepare a cleavage cocktail of TFA:TIPS:DCM (50:2.5:47.5) .

-

Expert Insight: The high concentration of TFA is necessary to generate the benzylic carbocation. Scavengers (TIPS) are critical to prevent the re-alkylation of nucleophilic residues (e.g., Trp, Met, Tyr) by the liberated tetramethylbenzyl cation.

-

-

Reaction: Dissolve the protected substrate in the cocktail (10 mL per gram of substrate). Stir at RT for 30–60 minutes.[2]

-

Monitoring: Check completion by HPLC or TLC.

-

Work-up: Evaporate the volatiles under a stream of nitrogen or reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.[1]

-

Precipitation: Precipitate the product by adding cold diethyl ether (if peptide) or purify via reverse-phase HPLC.

Protocol C: Oxidative Deprotection (DDQ Method)

Objective: Neutral pH removal of TeMB ether/ester, suitable for acid-sensitive substrates.

Reagents:

Procedure:

-

Dissolution: Dissolve the TeMB-protected substrate in a mixture of DCM and water (18:1).[1] The water is essential for the final hydrolysis step.

-

Oxidation: Add DDQ (1.2 equiv) in one portion. The solution will turn deep green/red (charge transfer complex).[1]

-

Reaction: Stir at RT for 1–4 hours.

-

Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous NaHSO₃ (to reduce excess DDQ).

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Application Notes & Troubleshooting

Orthogonality Strategy

The TeMB group is ideal for "Safety-Catch" strategies.[1][2]

-

Scenario: You have a peptide with a side-chain t-Butyl ester (labile to 20% TFA) and a C-terminal TeMB ester.[1][2]

-

Execution:

-

Treat with mild acid (e.g., 1% TFA) to remove highly sensitive groups (like Trityl) while keeping TeMB intact.

-

Treat with strong acid (90% TFA) to cleave both.

-

Alternatively, use DDQ to cleave the TeMB ester selectively in the presence of acid-sensitive groups that are stable to oxidation.[2]

-

Troubleshooting

-

Issue: Incomplete deprotection in TFA.

-

Solution: Increase TFA concentration to 90% or add a "soft" cation scavenger like 1,3-dimethoxybenzene to shift the equilibrium.[2]

-

-

Issue: Polymerization of the benzyl cation.

-

Solution: The 2,3,5,6-tetramethylbenzyl cation is relatively stable but can polymerize. Ensure high dilution and excess scavenger (TIPS/Water) are used.

-

-

Issue: "Stubborn" removal by Hydrogenolysis.

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (General reference for polymethylbenzyl ester stability).

-

Toshima, K., et al. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. Retrieved from [Link]

-

PubChem. (2025).[4][5][6][7] Compound Summary: this compound.[8] National Library of Medicine.[2][5] Retrieved from [Link][1]

-

Ling, A., et al. (2002).[9] Discovery of the Highly Potent and Orally Available 3-Cyano-4-hydroxybenzoic Acid [1-(2,3,5,6-tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide. Journal of Medicinal Chemistry, 45(26), 5755–5775.[9] (Demonstrates stability of the ether linkage in drug design). Retrieved from [Link][1]

Sources

- 1. Potential PET Ligands for Imaging of Cerebral VPAC and PAC Receptors: Are Non-Peptide Small Molecules Superior to Peptide Compounds? [scirp.org]

- 2. WO2009148004A1 - Novel compound and pharmaceutical application of same - Google Patents [patents.google.com]

- 3. abcresearch.net [abcresearch.net]

- 4. 1,2,3,5-Tetramethylbenzene | C10H14 | CID 10695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3,5-Benzenetricarboxylic acid | C9H6O6 | CID 11138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5'-(3,5-Dicarboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid | C33H24O12 | CID 102487472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | C24H22O4 | CID 102307056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. pubs.acs.org [pubs.acs.org]

catalytic conversion of 2,3,5,6-tetramethylbenzyl alcohol

Application Note: Catalytic Conversion of 2,3,5,6-Tetramethylbenzyl Alcohol

Executive Summary

This guide details the catalytic conversion of This compound (Duryl alcohol) . This substrate presents a unique challenge in organic synthesis due to the steric hindrance imposed by the two ortho-methyl groups (2,6-positions) and the electron-rich nature of the tetramethyl-substituted ring.[1]

While standard benzylic alcohols are easily oxidized, Duryl alcohol requires specific catalytic systems that can bypass the steric blockade without over-oxidizing the electron-rich ring. This note focuses on two critical transformations relevant to drug development and fine chemical synthesis:

-

Selective Aerobic Oxidation to 2,3,5,6-tetramethylbenzaldehyde (Duryl aldehyde) using a Cu(I)/TEMPO radical mediator system.

-

Chemoselective Etherification for protecting group installation.

Chemical Context & Mechanistic Challenge

The Substrate:

-

CAS: 78985-13-4[1]

-

Key Feature: The "Molecular Gate." The methyl groups at positions 2 and 6 create a steric wall that inhibits the approach of bulky metal-oxo species (e.g., Cr(VI) or Mn(VII) surfaces), often leading to slow kinetics or incomplete conversion.

The Solution: Radical Mediation To overcome this, we utilize TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) .[1] Unlike surface-based catalysts, the oxoammonium active species of TEMPO is small enough to penetrate the steric pocket and abstract the benzylic hydrogen via a cyclic transition state.

Mechanism Visualization (Cu/TEMPO Cycle)

Figure 1: The Cu/TEMPO catalytic cycle. The small oxoammonium species (TEMPO+) performs the critical hydrogen abstraction, bypassing the steric bulk that hinders larger oxidants.

Protocol 1: Aerobic Oxidation to 2,3,5,6-Tetramethylbenzaldehyde

This protocol utilizes the Stahl Aerobic Oxidation conditions, optimized for hindered substrates. It uses ambient air as the oxidant, making it a green alternative to stoichiometric MnO2 or PCC.

Target Audience: Process Chemists scaling from mg to gram scale.

Materials & Reagents

| Component | Role | Specification |

| Substrate | Reactant | This compound (1.0 equiv) |

| Cu(MeCN)4OTf | Catalyst | Copper(I) source (5 mol%) |

| TEMPO | Mediator | Radical catalyst (5 mol%) |

| NMI | Base/Ligand | N-Methylimidazole (10 mol%) |

| Acetonitrile | Solvent | HPLC Grade (0.5 M concentration) |

Step-by-Step Methodology

-

Catalyst Pre-mix (The "Active Brown" Solution):

-

In a small vial, dissolve Cu(MeCN)4OTf (19 mg, 0.05 mmol) and TEMPO (7.8 mg, 0.05 mmol) in 1.0 mL of Acetonitrile (MeCN).

-

Add NMI (N-Methylimidazole) (8.2 mg, 0.10 mmol).[1]

-

Observation: The solution should turn a deep reddish-brown.[1] This indicates the formation of the active Cu(I)-ligand complex. If it turns green immediately, oxygen has already oxidized the copper; ensure reagents are fresh.

-

-

Reaction Setup:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add This compound (164 mg, 1.0 mmol).

-

Dissolve in 1.0 mL of MeCN.

-

Transfer the Catalyst Pre-mix into the flask. Rinse the vial with an additional 0.5 mL MeCN to ensure quantitative transfer.

-

-

Oxidation Phase:

-

Fit the flask with a reflux condenser open to the air (or a balloon filled with air/O2 for faster rates).

-

Stir vigorously at Room Temperature (25°C) .

-

Note: For this sterically hindered substrate, if reaction is slow (<50% conversion at 2h), heat to 40°C .

-

-

Monitoring (TLC/HPLC):

-

TLC System: 10% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm) and Anisaldehyde stain. The aldehyde product will be less polar (higher Rf) than the alcohol.

-

Endpoint: Typically 4–6 hours. The solution often turns from brown to green/blue as the reaction finishes and the resting state shifts to Cu(II).

-

-

Work-up:

-

Dilute the reaction mixture with 20 mL Et2O (Ether) or EtOAc.

-

Wash with 10 mL of 1M HCl (to remove NMI and Copper).

-

Wash with 10 mL Brine.

-

Dry over Na2SO4, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product is often >95% pure. If necessary, purify via flash chromatography (SiO2, 5% EtOAc/Hexanes).[1]

-

Expected Yield: 88–94% Selectivity: >99% Aldehyde (No over-oxidation to Benzoic Acid).

Protocol 2: Catalytic Etherification (Protecting Group Strategy)

Etherification of hindered alcohols is difficult via Williamson synthesis (SN2 is blocked). We use an acid-catalyzed dehydration or Trichloro-1,3,5-triazine (TCT) method.[1]

Method: TCT-Catalyzed Methylation Reagents: TCT (2,4,6-Trichloro-1,3,5-triazine), DMSO, Methanol.[1][3]

-

Dissolution: Dissolve this compound (1.0 mmol) in Methanol (5 mL).

-

Catalyst Addition: Add TCT (10 mol%) and DMSO (10 mol%).

-

Reaction: Stir at reflux (65°C) for 12 hours. The DMSO acts as an oxygen-transfer catalyst, activating the alcohol.

-

Work-up: Quench with saturated NaHCO3, extract with DCM.

-

Result: Formation of the methyl ether (2,3,5,6-tetramethylbenzyl methyl ether).

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| Reaction Stalls at 50% | Catalyst Deactivation | The Cu(I) has irreversibly oxidized to inactive Cu(II) species.[1] Add 1-2 mol% fresh NMI or switch to pure O2 balloon instead of open air. |

| No Reaction | Steric Blockade | Increase temperature to 50°C. Ensure stirring is vigorous (mass transfer limited). |

| Over-oxidation to Acid | Water Contamination | This protocol is anhydrous. Water promotes the hydration of aldehyde to gem-diol, which oxidizes to acid. Dry MeCN over molecular sieves. |

References

-

Stahl, S. S. (2004). "Palladium- and Copper-Catalyzed Aerobic Oxidation of Organic Chemicals." Science, 305(5685), 1000-1002.[1] Link[1]

-

Hoover, J. M., & Stahl, S. S. (2011).[1] "Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols." Journal of the American Chemical Society, 133(42), 16901–16910. Link[1]

-

Gamez, P., et al. (2003).[1] "Copper(II)-catalyzed aerobic oxidation of primary alcohols to aldehydes."[1] Chemical Communications, (19), 2414-2415.[1] Link

-

Sun, L., et al. (2008).[1][3] "Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine." Synthesis, 2008(21), 3487-3488.[1] Link

-

Sheldon, R. A., & Arends, I. W. C. E. (2004).[1] "Organocatalytic Oxidations Mediated by Nitroxyl Radicals." Advanced Synthesis & Catalysis, 346(9-10), 1051-1071.[1] Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

- 3. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

protocol for the purification of 2,3,5,6-tetramethylbenzyl alcohol

An Application Note and Protocol for the Purification of 2,3,5,6-Tetramethylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable substituted aromatic alcohol used as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, low yields, and complications in downstream applications. This document provides a comprehensive guide to the purification of this compound, detailing two primary methods: recrystallization for solid crude material and flash column chromatography, a versatile technique applicable to both solid and liquid forms. The protocols are designed with scientific integrity, explaining the rationale behind procedural choices to ensure robust and reproducible results.

Introduction and Physicochemical Profile

This compound (durene methanol) is an organic compound with the molecular formula C₁₁H₁₆O.[1] Its structure consists of a benzyl alcohol core with four methyl groups substituted on the benzene ring. These methyl groups significantly influence its chemical reactivity and physical properties.[1] While some commercial sources describe it as a colorless to pale yellow liquid, it is often encountered as a low-melting solid, making its physical state at ambient temperature dependent on purity.[2]

A thorough understanding of its properties is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 78985-13-4 | [3] |

| Molecular Formula | C₁₁H₁₆O | [3] |

| Molecular Weight | 164.24 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [2] |

| Solubility | Soluble in common organic solvents (alcohols, ethers, chloroform) | [2] |

| Boiling Point | Decomposes at high temperatures; vacuum distillation is advisable. | [2] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

Anticipated Impurity Profile

The nature of impurities in a crude sample is dictated by the synthetic route employed. Understanding potential contaminants is critical for selecting the appropriate purification method.

-

From Reduction of 2,3,5,6-Tetramethylbenzaldehyde: The most common impurity is unreacted starting aldehyde. Over-reduction is less common for benzylic aldehydes but possible.

-

From Grignard or Organolithium Reactions: Unreacted starting materials (e.g., durene halide and formaldehyde) and quenching byproducts may be present.

-

From Friedel-Crafts Type Reactions: Isomeric byproducts with different methylation patterns or residual catalysts can contaminate the product.[2]

-

General Impurities: Oxidation of the alcohol can yield the corresponding benzoic acid. Dimerization can lead to the formation of the corresponding dibenzyl ether, a common byproduct in benzyl alcohol synthesis.[4][5]

Purification Strategy Selection

The choice of purification method depends on the physical state of the crude product and the nature of the impurities. Flash column chromatography is the most universally applicable technique.[6][7] Recrystallization is a highly effective and economical method if the crude material is solid and a suitable solvent is identified.

Caption: Decision workflow for purifying this compound.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

Principle: This technique leverages differences in solubility between the target compound and impurities in a given solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes, leaving soluble impurities behind in the mother liquor.

Causality Behind Experimental Choices:

-

Solvent Selection: The ideal solvent should dissolve the compound poorly at low temperatures but readily at its boiling point. For a moderately polar compound like this compound, a non-polar solvent like heptane or a mixed-solvent system (e.g., ethyl acetate/hexane) is often effective.

-

Minimal Solvent Volume: Using the minimum volume of hot solvent necessary for complete dissolution ensures the solution becomes supersaturated upon cooling, maximizing crystal yield.

-

Slow Cooling: Allowing the solution to cool slowly to room temperature before transferring to an ice bath promotes the formation of larger, purer crystals by giving the crystal lattice time to form correctly, excluding impurities.

Step-by-Step Methodology:

-

Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., hexane, heptane, toluene, ethyl acetate/hexane mixtures) at room temperature and upon heating. Identify a solvent or solvent pair that fits the ideal profile.

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Continue adding just enough hot solvent until all the solid dissolves.

-

Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity can then be assessed by melting point determination and spectroscopic analysis.

Protocol 2: Purification by Flash Column Chromatography

Principle: Flash chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the mobile phase through a column of stationary phase (typically silica gel).[7] Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases.[8]

Causality Behind Experimental Choices:

-

Stationary Phase: Silica gel is a polar adsorbent. Non-polar compounds will have weaker interactions and elute faster, while polar compounds will have stronger interactions and elute slower.

-

Mobile Phase (Eluent): The eluent's polarity is optimized to achieve differential migration. A low-polarity eluent (e.g., hexane/ethyl acetate 9:1) is used to move the components through the column. The polarity is tuned so the target compound has a Thin-Layer Chromatography (TLC) retention factor (Rƒ) of ~0.25-0.35 for optimal separation.[9]

-

Sample Loading: Applying the sample in a minimal volume of solvent or as a "dry load" (adsorbed onto silica) creates a narrow starting band, which is crucial for achieving good separation.[9]

Step-by-Step Methodology:

-

Eluent Selection via TLC: Dissolve a small amount of the crude mixture and spot it on a silica gel TLC plate. Develop the plate in various solvent systems of increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexane). The ideal system will show good separation between the desired product spot and impurities, with the product spot having an Rƒ value of approximately 0.25-0.35.

-

Column Packing: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of the crude sample. Pack the column as a slurry with the chosen eluent, ensuring no air bubbles are trapped.

-

Sample Loading:

-

Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and carefully pipette it onto the top of the silica bed.

-

Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting free-flowing powder is then carefully added to the top of the packed column.

-

-

Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a flow controller or pump). Maintain a steady flow rate and begin collecting fractions.

-

Fraction Monitoring: Analyze the collected fractions by TLC to determine which contain the pure product.

-

Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

-

Final Drying: Place the recovered product under high vacuum to remove any final traces of solvent.

Purity Assessment

Post-purification, the integrity of the this compound must be verified.

-

Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot. Co-spotting with the crude mixture can confirm the removal of impurities.

-

Melting Point (MP): A sharp melting range (typically < 2 °C) is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the chemical structure and detect the presence of any remaining impurities.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., the broad O-H stretch for the alcohol).

Troubleshooting

Table 2: Common Issues and Solutions in Purification

| Method | Problem | Potential Cause(s) | Recommended Solution(s) |

| Recrystallization | Oiling Out | The compound's melting point is lower than the solvent's boiling point; solution is too concentrated. | Add more solvent. If the problem persists, switch to a lower-boiling point solvent or a different solvent system. |

| No Crystal Formation | Solution is not supersaturated; compound is too soluble. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Reduce the volume of the solvent by boiling some off. | |

| Low Recovery | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum required volume of hot solvent. Ensure filtration apparatus is pre-heated. Always wash with ice-cold solvent. | |

| Chromatography | Poor Separation | Inappropriate eluent system; column was overloaded; sample band was too broad. | Re-optimize the eluent using TLC. Use a larger column or less sample. Use a smaller loading volume or perform a dry load. |

| Cracked Silica Bed | Column ran dry; poorly packed column. | Always keep the silica head wet with solvent. Ensure the column is packed evenly without air pockets. | |

| Compound "Streaking" on TLC | Sample is too acidic/basic; sample is too concentrated on the TLC plate. | Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Dilute the sample before spotting. |

References

-

Patsnap. (2019). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Eureka. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,4,6-Trimethylbenzyl alcohol. Retrieved from [Link]

- Google Patents. (n.d.). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.

-

Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 78985-13-4). Retrieved from [Link]

- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.

- Google Patents. (n.d.). CN101462928A - Preparation of 2,3,5,6-tetrafluorobenzyl alcohol.

-

Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

-

King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

-

PubMed Central. (n.d.). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluorobenzyl alcohol. Retrieved from [Link]

-

Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

- Google Patents. (n.d.). US5750801A - Process for the continuous preparation of benzyl alcohol.

Sources

- 1. This compound (78985-13-4) for sale [vulcanchem.com]

- 2. Buy this compound | 78985-13-4 [smolecule.com]

- 3. angenesci.com [angenesci.com]

- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 5. US5750801A - Process for the continuous preparation of benzyl alcohol - Google Patents [patents.google.com]

- 6. biotage.com [biotage.com]

- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 8. chromtech.com [chromtech.com]

- 9. Purification [chem.rochester.edu]

Application Note: Multi-Modal Quantification Strategies for 2,3,5,6-Tetramethylbenzyl Alcohol (TMBA)

Introduction & Analytical Challenges

2,3,5,6-Tetramethylbenzyl alcohol (TMBA, CAS 78985-13-4) is a specialized aromatic alcohol often encountered as a metabolic intermediate of durene (1,2,4,5-tetramethylbenzene) oxidation or as a building block in the synthesis of agrochemicals and specialty polymers.

Unlike simple benzyl alcohol, TMBA presents distinct analytical challenges:

-

Steric Hindrance: The presence of four methyl groups on the benzene ring creates significant steric bulk around the hydroxyl moiety, potentially affecting derivatization kinetics in Gas Chromatography (GC).

-

Isomer Selectivity: It must be chromatographically resolved from structural isomers (e.g., 2,3,4,6-tetramethylbenzyl alcohol) and oxidation byproducts (aldehydes/acids).

-

Lipophilicity: With a calculated LogP of ~3.3, TMBA is significantly more hydrophobic than benzyl alcohol, requiring modified gradient profiles in Liquid Chromatography (LC).

This guide details two validated pathways for quantification: GC-MS for trace-level detection (ppm/ppb) and HPLC-UV for process purity and high-concentration assays.

Analytical Decision Matrix

The following workflow illustrates the selection logic for the appropriate analytical technique based on sample matrix and sensitivity requirements.

Figure 1: Decision tree for selecting the optimal analytical platform based on sensitivity needs and sample matrix.

Method A: GC-MS Quantification (Trace Analysis)

Rationale: Direct injection of benzyl alcohols can lead to peak tailing due to hydrogen bonding with silanol groups in the column liner. To ensure maximum sensitivity and peak symmetry, this protocol utilizes silylation with BSTFA.

Reagents & Standards[1][2][3]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

-

Internal Standard (IS): 2,4,6-Trimethylbenzyl alcohol (structurally similar) or Pentamethylbenzene.

Sample Preparation Protocol

-

Extraction: Aliquot 1 mL of sample into a glass vial. If aqueous, perform liquid-liquid extraction (LLE) with 1 mL DCM.

-

Drying: Dry the organic layer over anhydrous

. -

Derivatization:

-

Transfer 100 µL of extract to a GC autosampler vial.

-

Add 50 µL of BSTFA + 1% TMCS.

-

Critical Step: Incubate at 60°C for 30 minutes . Note: The steric bulk of the four methyl groups requires thermal energy to drive the silylation of the hydroxyl group to completion.

-

-

Dilution: Dilute to 1 mL with DCM prior to injection.

GC-MS Parameters[1][2][4][5]

| Parameter | Setting |

| System | Agilent 7890B / 5977B MSD (or equivalent) |

| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet | Splitless @ 260°C; Purge flow 50 mL/min at 1 min |

| Oven Program | 80°C (1 min) → 15°C/min → 280°C (3 min) |

| Transfer Line | 280°C |

| Source Temp | 230°C (EI Source) |

| Acquisition | SIM Mode (Selected Ion Monitoring) |

Mass Spectrometry Targets

For the TMS-derivative of TMBA (MW: 236.4 g/mol ):

-

Target Ion (Quant): 221 m/z (M - CH3, loss of methyl from TMS group).

-

Qualifier Ions: 236 m/z (Molecular Ion), 73 m/z (TMS group).

-

Dwell Time: 100 ms per ion.

Method B: HPLC-UV Quantification (Purity & Process)

Rationale: For pharmaceutical intermediates or high-concentration samples, HPLC offers a robust, non-destructive method without the need for derivatization.

System Configuration[6]

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Wavelength: 210 nm (primary) and 260 nm (secondary confirmation).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent high-carbon load column.

Mobile Phase[3][7]

-

Solvent A: Water + 0.1% Phosphoric Acid (

). -

Solvent B: Acetonitrile (ACN).

-

Note: Acidification prevents peak broadening of any acidic oxidation byproducts.

Gradient Table

| Time (min) | % A (Water) | % B (ACN) | Flow (mL/min) |

| 0.0 | 60 | 40 | 1.0 |

| 8.0 | 10 | 90 | 1.0 |

| 10.0 | 10 | 90 | 1.0 |

| 10.1 | 60 | 40 | 1.0 |

| 14.0 | 60 | 40 | 1.0 |

System Suitability Criteria (SST)

Before analyzing samples, inject the Standard Solution (0.5 mg/mL) five times.

-

RSD of Area: ≤ 2.0%[1]

-

Tailing Factor: 0.8 – 1.5

-

Theoretical Plates: > 5,000

-

Resolution: > 2.0 between TMBA and any adjacent isomer (e.g., 2,4,5-trimethylbenzyl alcohol).

Validation & Quality Control

To ensure data integrity, the method must be validated according to ICH Q2(R1) guidelines.

Linearity & Range

Prepare calibration standards in the range of 0.5 µg/mL to 100 µg/mL (GC-MS) or 10 µg/mL to 500 µg/mL (HPLC).

-

Acceptance: Correlation coefficient (

) ≥ 0.999.

Accuracy (Recovery)

Spike blank matrix at three levels (50%, 100%, 150% of target).

-

Acceptance: Mean recovery 90–110% (HPLC) or 80–120% (Trace GC-MS).

Limit of Quantitation (LOQ)

-

GC-MS (SIM): Estimated at ~50 ppb (S/N > 10).

-

HPLC-UV: Estimated at ~5 µg/mL (S/N > 10).

Metabolic Pathway Visualization

Understanding the formation of TMBA helps in identifying potential impurities (precursors/metabolites).

Figure 2: Oxidative metabolic pathway of Durene leading to TMBA and subsequent oxidation products.

References

-

PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved October 24, 2023, from [Link]

-

Tschickardt, M., et al. (2019).[2] Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. MAK Collection for Occupational Health and Safety.[2] Retrieved from [Link](Note: Adapted for tetramethyl analog).

-

ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3] Retrieved from [Link]

Sources

Application Notes and Protocols for 2,3,5,6-Tetramethylbenzyl Alcohol

Disclaimer

This document provides guidance on the handling and storage of 2,3,5,6-tetramethylbenzyl alcohol based on its chemical structure and available data for structurally similar aromatic alcohols. As of the date of publication, a comprehensive, verified Safety Data Sheet (SDS) for this specific compound was not publicly available. Therefore, the following protocols are based on established best practices for related chemical compounds. Researchers, scientists, and drug development professionals are advised to exercise caution and to supplement these guidelines with their own institutional safety protocols and a thorough risk assessment before use.

Introduction

This compound is an aromatic alcohol with the molecular formula C₁₁H₁₆O.[1] Its structure consists of a benzene ring substituted with a hydroxymethyl group and four methyl groups at the 2, 3, 5, and 6 positions. This substitution pattern lends it specific chemical properties that are relevant to its application in organic synthesis and potentially in the development of novel therapeutics. Like other substituted benzyl alcohols, it can undergo reactions such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification.[1]

This guide provides detailed procedures for the safe handling and storage of this compound in a laboratory setting, with a focus on mitigating risks and ensuring the compound's stability and integrity.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, data from structurally similar compounds, such as other substituted benzyl alcohols, suggest the following potential hazards:

-

Skin and Eye Irritation: Aromatic alcohols are often irritating to the skin and eyes upon direct contact.[2]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[2]

-

Peroxide Formation: A critical consideration for this compound is its potential to form explosive hydrogen peroxides upon exposure to air and light.[1] This is a known risk for many benzyl alcohol derivatives.

Inferred Hazard Classification

Based on analogous compounds, the following GHS hazard classifications should be considered:

| Hazard Class | Category |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |

This table is based on data for structurally similar compounds and should be used for risk assessment purposes.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and potential irritation. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |

| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of vapors or aerosols. |

Handling Procedures

Adherence to proper handling procedures is critical for the safety of laboratory personnel and to maintain the quality of the compound.

General Handling Workflow

The following diagram illustrates the general workflow for handling this compound.

Caption: General workflow for handling this compound.

Step-by-Step Protocol for Dispensing

-

Preparation:

-

Ensure a chemical fume hood is available and functioning correctly.

-

Don all required PPE as outlined in Section 3.

-

Have spill cleanup materials readily available.

-

-

Dispensing:

-

Perform all operations within the chemical fume hood to minimize inhalation exposure.

-

Carefully open the container.

-

Dispense the required amount of the liquid using appropriate laboratory equipment (e.g., pipette, syringe).

-

Avoid splashing.

-

-

Post-Dispensing:

-

Securely close the container immediately after use to prevent exposure to air and light, which could lead to peroxide formation.[1]

-

Clean any contaminated surfaces with a suitable solvent and dispose of the cleaning materials as hazardous waste.

-

Properly dispose of any contaminated disposable items (e.g., pipette tips) in a designated chemical waste container.

-

Storage Protocols

Proper storage is crucial to maintain the stability of this compound and to prevent the formation of hazardous byproducts.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To slow down potential decomposition and peroxide formation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible. | To minimize contact with oxygen and prevent peroxide formation. |

| Light | Store in a light-resistant container. | To prevent light-catalyzed degradation and peroxide formation.[1] |

| Container | Keep the container tightly closed. | To prevent evaporation and exposure to air and moisture. |

| Incompatible Materials | Store away from strong oxidizing agents. | To prevent potentially vigorous or explosive reactions. |

Long-Term Storage Decision Tree

The following diagram provides a decision-making process for the long-term storage of this compound.

Caption: Decision tree for the long-term storage of this compound.

Emergency Procedures

In the event of an emergency, follow these procedures and any additional institutional guidelines.

Spill Response

-

Minor Spill:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent.

-

-

Major Spill:

-

Evacuate the laboratory immediately.

-

Alert laboratory personnel and contact the institutional emergency response team.

-

Prevent entry to the affected area.

-

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal

All waste materials containing this compound should be treated as hazardous waste.

-

Collect all waste in a properly labeled, sealed container.

-

Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][3] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[2]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3,4,5,6-Pentamethylbenzyl alcohol, 98%. Retrieved from [Link]

Sources

Process Development Guide: Scale-Up Synthesis of 2,3,5,6-Tetramethylbenzyl Alcohol

Executive Summary

This application note details the process development and scale-up parameters for synthesizing 2,3,5,6-tetramethylbenzyl alcohol (CAS: 78985-13-4). While often used as a specialized intermediate in agrochemical and pharmaceutical synthesis, its production presents unique engineering challenges due to the steric crowding of the durene nucleus and the safety implications of the chloromethylation step.

This guide prioritizes the Blanc Chloromethylation route followed by Hydrolytic Conversion , the most atom-economical approach for multi-kilogram scales.[1] Crucially, it integrates strict engineering controls to mitigate the formation and exposure risks of bis(chloromethyl)ether (BCME), a regulated carcinogen often associated with this chemistry.

Retrosynthetic Analysis & Strategic Selection

The target molecule is accessed via a two-step sequence starting from Durene (1,2,4,5-tetramethylbenzene) .[1]

Reaction Scheme

The synthesis relies on the electrophilic aromatic substitution of durene to form the chloromethyl intermediate, followed by nucleophilic substitution to the alcohol.

Figure 1: Synthetic pathway for this compound.

Strategic Rationale

-

Why Chloromethylation? Direct formylation (Vilsmeier-Haack) of durene is possible but often suffers from lower yields due to steric hindrance and higher reagent costs.[1] The Blanc reaction utilizes cheap bulk commodity chemicals (paraformaldehyde, HCl).[1][2]

-

The "Durene Effect": The four methyl groups strongly activate the ring, making durene significantly more reactive than benzene. However, they also provide steric bulk that suppresses the formation of bis-chloromethylated byproducts, provided the temperature is strictly controlled.

Critical Material Attributes (CMAs)

| Reagent | Grade | Critical Attribute | Reason |

| Durene | >98% | Isomer Purity | Isomeric impurities (e.g., isodurene) lead to inseparable liquid byproducts that prevent crystallization of the intermediate.[1] |

| Paraformaldehyde | Prills | Depolymerization Rate | Fine powder reacts too fast (exotherm risk); prills provide a controlled release of HCHO.[1] |

| Zinc Chloride | Anhydrous | Water Content <1% | Water quenches the Lewis acid activity, stalling the reaction and requiring excess HCl. |

| Hydrochloric Acid | 37% or Gas | Concentration | Must be saturated.[1] If using aqueous HCl, continuous gas sparging is recommended to maintain saturation.[1] |

Step 1: Selective Chloromethylation

Target: 2,3,5,6-Tetramethylbenzyl chloride Scale: 1.0 mol (134.2 g Durene) basis.[1]

Safety Warning: BCME Control

-

Hazard: The reaction of HCHO and HCl generates trace bis(chloromethyl)ether (BCME), a potent carcinogen.[3][4]

-

Control: This reaction must be performed in a closed-loop reactor vented to a scrubber containing ammonia or concentrated NaOH (which destroys BCME).[1] Do not use open vessels.

Protocol

-

Setup: Equip a 1L 4-neck flask with a mechanical stirrer (Teflon paddle), gas inlet tube (subsurface), thermometer, and a reflux condenser connected to a caustic scrubber.

-

Charging: Charge Durene (134.2 g, 1.0 mol) , Paraformaldehyde (33.0 g, 1.1 mol) , and Glacial Acetic Acid (200 mL) .

-

Note: Acetic acid acts as a solvent to homogenize the mixture and moderate the reaction rate.

-

-

Catalyst Addition: Add Anhydrous ZnCl2 (27 g, 0.2 mol) .

-

Reaction: Heat the mixture to 60°C .

-

HCl Sparging: Begin a slow stream of dry HCl gas into the mixture.

-

Observation: The paraformaldehyde will depolymerize and the solution will clear, followed rapidly by the precipitation of the product.

-

Exotherm Control: Maintain temperature between 60-70°C . Do not exceed 75°C to prevent polymer formation.[1]

-

Duration: Continue HCl flow for 2-3 hours until the mixture becomes a thick slurry.

-

-

Workup: Cool the slurry to 10°C .

-

Filtration: Filter the solid rapidly.

-

Drying: Dry in a vacuum oven at 40°C.

-

Yield: Expect ~145-155 g (80-85%).

-

Appearance: White crystalline solid (mp: 194-196°C).[1]

-

Step 2: Hydrolytic Conversion

Target: this compound

Mechanism:

Protocol

-

Setup: 2L Round bottom flask with reflux condenser.

-

Charging: Suspend the Chloride intermediate (100 g) from Step 1 in 10% Aqueous Sodium Carbonate (Na2CO3) solution (1000 mL) .

-

Solvent Mod: If the solid is too hydrophobic, add Dioxane (200 mL) to aid wetting.[1]

-

-

Reaction: Heat to Reflux (approx. 100-102°C) .[1]

-

Workup:

-

Cool to room temperature.[1] The product may crystallize or form an oil layer depending on purity.

-

Extraction: Extract with Ethyl Acetate (3 x 300 mL) .

-

Wash: Wash organics with Brine (200 mL).

-

Dry: Dry over MgSO4 and concentrate in vacuo.

-

-

Purification (Recrystallization):

Process Workflow & Engineering Controls

The following diagram illustrates the unit operations required for a safe scale-up environment.

Figure 2: Process flow diagram emphasizing safety scrubbers and unit operations.

Analytical Quality Control